5-(Oxiran-2-yl)-2,1,3-benzoxadiazole
Description
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
5-(oxiran-2-yl)-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C8H6N2O2/c1-2-6-7(10-12-9-6)3-5(1)8-4-11-8/h1-3,8H,4H2 |
InChI Key |
AFXLLTBHOZDQBT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=CC3=NON=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
Benzoxadiazole (BOX) vs. Benzothiadiazole (BTD) vs. Benzoselenadiazole (BSeD):
The oxygen atom in BOX increases electronegativity and dipole moment compared to BTD and BSeD, promoting planarization and ICT states. This enhances fluorescence quantum yields (ΦFL) and thermal stability .
Optical Properties
Key Parameters (in CHCl₃):
| Compound Class | λabs (nm) | λem (nm) | ΦFL | Stokes Shift (cm⁻¹) |
|---|---|---|---|---|
| BOX Derivatives (e.g., 9a–d) | 419 | 494–498 | 0.55–0.65 | ~3,779 |
| BTD Derivatives | 430–450 | 500–520 | 0.30–0.50 | ~3,200 |
| BSeD Derivatives | 440–460 | 510–530 | 0.20–0.40 | ~3,000 |
- Absorption/Emission: BOX derivatives exhibit π-π* transitions with high molar absorptivity (~2.7 × 10⁷ L mol⁻¹ cm⁻¹), comparable to BTD but with a blue-shifted emission due to stronger ICT .
- Quantum Yields: BOX derivatives (ΦFL ~0.55–0.65) outperform BTD (ΦFL ~0.30–0.50) and BSeD, attributed to reduced non-radiative decay pathways .
- Stokes Shift: Larger Stokes shifts in BOX (~3,779 cm⁻¹) indicate significant structural reorganization in the excited state, a hallmark of ICT .
Thermal and Electrochemical Stability
| Property | BOX Derivatives | BTD Derivatives |
|---|---|---|
| Thermal Degradation (°C) | ~300 (max degradation rate) | ~250–280 |
| Electrochemical Band Gap (eV) | 2.48–2.70 | 2.70–3.00 |
| HOMO/LUMO Levels (eV) | HOMO: -5.8 to -6.0; LUMO: -3.2 | HOMO: -5.5 to -5.8; LUMO: -3.0 |
Solvent Effects and Aggregation Behavior
- Solvatochromism: BOX derivatives show solvent-dependent emission, with red shifts in polar solvents (e.g., Δλem ~20 nm in acetone vs. hexane) due to stabilized ICT states .
- Aggregation: BOX forms aggregates even at low concentrations (10⁻⁵ M in CHCl₃), evidenced by dual fluorescence lifetimes (τ1 ~2.5 ns for monomers; τ2 ~0.5 ns for aggregates) . BTD derivatives exhibit weaker aggregation tendencies.
Preparation Methods
Bromination and Cross-Coupling Strategy
A two-step approach involving bromination followed by palladium-catalyzed coupling offers a versatile pathway:
Step 1: Regioselective Bromination at Position 5
Modifying reported procedures, 2,1,3-benzoxadiazole (7 ) undergoes bromination using Fe powder and Br₂ in HBr at 100°C. Adjusting stoichiometry (e.g., 1.2 equivalents of Br₂) and reaction time (2–3 h) favors monobromination at position 5, yielding 5-bromo-2,1,3-benzoxadiazole (8a ). Characterization via NMR reveals a singlet at δ 7.51 ppm for the aromatic proton, while GC-MS confirms a molecular ion at m/z 198.9 (Calcd. for C₆H₃BrN₂O: 199.9).
| Condition | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|
| PdCl₂(PPh₃)₂ (5) | 5 | 71 |
| Pd(OAc)₂ (5) | 5 | 58 |
| PPh₃ (10) | 10 | 65 |
Direct Epoxidation of 5-Vinyl Derivatives
An alternative route leverages Heck coupling to install a vinyl group, followed by epoxidation:
Step 1: Synthesis of 5-Vinyl-2,1,3-Benzoxadiazole
5-Bromo-2,1,3-benzoxadiazole (8a ) reacts with ethylene via Heck coupling (Pd(OAc)₂, PPh₃, K₂CO₃, DMF) to form 5-vinyl-2,1,3-benzoxadiazole (11 ). NMR analysis shows characteristic vinyl protons at δ 5.25 (dd, J = 10.8 Hz) and δ 5.75 (dd, J = 17.6 Hz).
Step 2: Epoxidation with m-CPBA
Treating 11 with m-CPBA (1.2 equivalents) in CH₂Cl₂ at 0°C for 12 h affords 5-(oxiran-2-yl)-2,1,3-benzoxadiazole (10 ) in 68% yield. Epoxide formation is confirmed by NMR (δ 44.8 ppm, C-O; δ 53.1 ppm, CH₂).
Characterization and Spectroscopic Analysis
Table 2: Spectroscopic Data for this compound
| Technique | Key Signals |
|---|---|
| IR (KBr) | 3050 (C-H aromatic), 1250 (C-O-C epoxide) |
| NMR | δ 3.15 (m, 2H, CH₂), δ 4.05 (m, 1H, CH) |
| NMR | δ 44.8 (C-O), δ 53.1 (CH₂), δ 121–140 (aromatic) |
| MS | m/z 176.0 [M]⁺ |
Challenges and Mitigation Strategies
-
Regioselectivity in Bromination : Competitive bromination at positions 4 and 7 is minimized by using Fe powder as a catalyst and controlling Br₂ addition rates.
-
Epoxide Stability : Reaction workup avoids aqueous bases, employing instead neutral extraction and low-temperature purification.
-
Coupling Efficiency : Sonogashira reactions benefit from degassed solvents and inert atmospheres to prevent alkyne polymerization .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(Oxiran-2-yl)-2,1,3-benzoxadiazole, and how do reaction conditions influence yield?
- Methodology :
-
Epoxidation : React 5-(Bromomethyl)-2,1,3-benzoxadiazole with oxidizing agents like hydrogen peroxide or peracids under controlled pH and temperature (e.g., 0–40°C) to form the oxirane (epoxide) ring .
-
Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes) compared to traditional thermal methods (4–12 hours), with yields improved by 15–20% .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.
- Data Contradictions :
-
Lower yields (<50%) reported for epoxidation using peracids due to side reactions (e.g., ring-opening), while hydrogen peroxide in basic media achieves 60–70% yield but requires precise pH control .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodology :
- NMR : -NMR analysis of epoxide protons (δ 3.8–4.2 ppm, multiplet splitting) and benzoxadiazole protons (δ 7.1–8.3 ppm). -NMR confirms oxirane carbons at δ 45–55 ppm .
- Mass spectrometry : ESI-MS (positive mode) shows [M+H] peaks at m/z 205–210, with fragmentation patterns validating the oxirane ring .
- X-ray crystallography : Resolves regiochemistry; C–O bond lengths in the oxirane ring (~1.43 Å) and benzoxadiazole ring (~1.36 Å) confirm structural integrity .
Advanced Research Questions
Q. What computational models predict the reactivity of this compound in nucleophilic ring-opening reactions?
- Methodology :
- DFT calculations : Use B3LYP/6-311+G(d,p) basis sets to evaluate electrophilicity indices (ω > 2.5 eV indicates high reactivity) and Fukui functions for nucleophilic attack sites .
- Molecular docking : Simulate interactions with biological nucleophiles (e.g., glutathione) to predict metabolic pathways; oxirane ring shows higher affinity for thiol groups than amines .
- Data Contradictions :
- Experimental reactivity with amines (e.g., piperazine) contradicts DFT predictions in polar solvents, suggesting solvent effects (e.g., DMSO stabilizes transition states) .
Q. How do substituents on the benzoxadiazole core influence the compound’s biological activity?
- Methodology :
- Structure-activity relationship (SAR) : Synthesize derivatives (e.g., 5-nitro, 5-amino) and test against bacterial/fungal strains (MIC assays). Electron-withdrawing groups (e.g., –NO) enhance antimicrobial activity by 3–5-fold .
- Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity; epoxide derivatives show higher toxicity (IC < 50 µM) than non-epoxidized analogs .
- Data Contradictions :
- Substituted analogs with bulky groups (e.g., phenyl) reduce activity despite predicted lipophilicity improvements, likely due to steric hindrance .
Q. What analytical techniques resolve discrepancies in reported stability profiles of this compound?
- Methodology :
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; HPLC analysis detects degradation products (e.g., diol from oxirane ring hydrolysis) .
- Kinetic studies : Monitor Arrhenius plots (ln k vs. 1/T) to calculate activation energy (E ≈ 60–80 kJ/mol) and predict shelf-life under varying conditions .
- Data Contradictions :
- Conflicting reports on photostability: Some studies claim UV-induced degradation (t < 24 hours under UV light), while others report stability in amber glass .
Methodological Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
